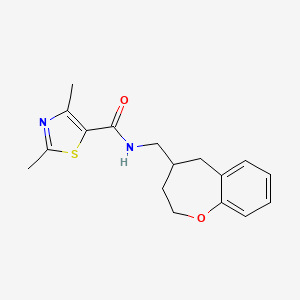

![molecular formula C13H11F2N3O2 B5536796 N-(2,5-二氟苯基)-2-[(4-甲基-2-嘧啶基)氧基]乙酰胺](/img/structure/B5536796.png)

N-(2,5-二氟苯基)-2-[(4-甲基-2-嘧啶基)氧基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The study and development of N-halogeno compounds, including various acetamide derivatives, are of significant interest in organic and medicinal chemistry due to their versatile applications in drug development, chemical synthesis, and material science. Such compounds often exhibit unique physical and chemical properties that make them valuable in numerous chemical reactions and as potential therapeutic agents.

Synthesis Analysis

The synthesis of related N-halogeno compounds and pyrimidine derivatives involves several key steps, including fluorination, amination, and cyclization reactions. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound with a somewhat related structure, is synthesized via direct fluorination of its sodium salt precursor, highlighting the importance of halogenation in modifying chemical properties and reactivity (Banks et al., 1996).

Molecular Structure Analysis

Crystallographic studies on compounds with similar frameworks, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, reveal detailed insights into their molecular structures. These studies show folded conformations about the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the structure, indicating the complex interactions that influence the molecular conformation and stability of such compounds (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds can be significantly varied through substitution and functional group modifications. For example, compounds synthesized from chlorodifluoroacetamides by electrochemical silylation show the potential as precursors for further chemical transformations, demonstrating the diverse reactivity of these acetamide derivatives (Bordeau et al., 2006).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are crucial for the practical application of chemical compounds. Studies on similar compounds, focusing on crystallographic analysis, provide insights into the solid-state characteristics and intermolecular interactions that define their physical properties.

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are influenced by the presence of functional groups and the overall molecular structure. Research into the synthesis and reactivity of these compounds, such as the development of potent opioid kappa agonists from N-methyl-N-[(1-pyrrolidinyl)ethyl]acetamides, highlights the chemical versatility and potential applications of these molecules (Costello et al., 1991).

科学研究应用

氧化自由基环化

Chikaoka 等人(2003 年)的研究探讨了 α-(甲硫基)乙酰胺的氧化自由基环化,从而生成红花烷。此过程涉及在 Cu(OAc)2 存在下用 Mn(OAc)3 处理 N-[2-(3,4-二甲氧基苯基)乙基]-α-(甲硫基)乙酰胺,生成四氢吲哚-2-酮,然后环化形成 4-乙酰氧基红花烷。此方法应用于 3-脱甲氧基红花烷酮(一种天然存在的红花生物碱)的形式合成,证明了该化合物在复杂有机合成和生物碱生产中的用途 (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003)。

抗菌活性

Hossan 等人(2012 年)以柠檬酸为起始原料,合成了一系列吡啶、嘧啶酮、恶嗪酮及其衍生物作为抗菌剂。这些化合物表现出良好的抗菌和抗真菌活性,可与链霉素和夫西地酸相媲美,表明它们作为新型抗菌剂的潜力 (Hossan, Abu-Melha, Al-Omar, & Amr, 2012)。

新型恶唑烷酮抗菌剂

Zurenko 等人(1996 年)研究了 U-100592 和 U-100766,新型恶唑烷酮抗菌剂,及其体外活性。这些化合物对多种临床上重要的致病菌表现出有希望的抗菌活性,包括对甲氧西林敏感和耐药的金黄色葡萄球菌、粪肠球菌和肺炎链球菌。此研究突出了 N-(2,5-二氟苯基)-2-[(4-甲基-2-嘧啶基)氧基]乙酰胺衍生物在开发新型抗菌疗法中的潜力 (Zurenko et al., 1996)。

胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂

Gangjee 等人(2008 年)合成了经典和非经典 2-氨基-4-氧代-5-芳基硫代-取代-6-甲基噻吩并[2,3-d]嘧啶抗叶酸剂,作为胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的潜在双重抑制剂。发现经典类似物是迄今为止已知的对人 TS 和 DHFR 最有效的双重抑制剂,表明这些化合物在癌症治疗中具有重要的治疗潜力 (Gangjee, Qiu, Li, & Kisliuk, 2008)。

属性

IUPAC Name |

N-(2,5-difluorophenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O2/c1-8-4-5-16-13(17-8)20-7-12(19)18-11-6-9(14)2-3-10(11)15/h2-6H,7H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUSIXCIFLHHDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NC2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-difluorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)

![2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5536732.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)

![4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)

![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5536783.png)

![1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5536784.png)

![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)

![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)

![N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide](/img/structure/B5536825.png)

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)

![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)